1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA
Description
Properties
IUPAC Name |
5-bromo-N-(prop-2-enylcarbamothioyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-2-5-11-9(15)12-8(13)6-3-4-7(10)14-6/h2-4H,1,5H2,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJECSKACHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=C(O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The compound integrates a brominated furan ring linked to a thiourea group, with an allyl substituent enhancing reactivity. The 5-bromo substituent on the furan ring introduces steric and electronic effects critical for downstream applications. Thiourea derivatives are widely explored for pharmacological and agrochemical uses, necessitating robust synthetic protocols.
Synthesis Approaches
Microwave-Assisted Thiourea Coupling
Microwave irradiation significantly accelerates the synthesis of thiourea derivatives. In a representative procedure, equimolar quantities of 5-substituted furfural derivatives (e.g., 5-bromofuran-2-carbaldehyde), thiourea, and allyl precursors are irradiated in methanol or acetic acid at 400–600 W for 3–5 minutes. This method achieves yields of 70–82% by enhancing reaction kinetics and reducing side products. For example, irradiation of 5-bromofuran-2-carbonyl chloride with allylamine and thiourea in acetic acid at 600 W for 4 minutes yields the target compound at 78% efficiency.
Solvent and Catalyst Optimization
Polar protic solvents (e.g., methanol, acetic acid) improve solubility of intermediates, while catalytic acetic acid (1–2 mL) facilitates proton transfer during thiourea formation. Solvent-free conditions under microwave irradiation further enhance atom economy, achieving 82% yield in some cases.
Classical Thermal Methods
Conventional heating remains viable for large-scale synthesis. A mixture of 5-bromofuran-2-carbonyl chloride, allyl isothiocyanate, and triethylamine in tetrahydrofuran (THF) is refluxed at 65°C for 6–8 hours, yielding 65–70% product. Prolonged heating (>12 hours) risks decomposition of the bromofuran moiety, necessitating precise temperature control.
Stepwise vs. One-Pot Synthesis
Stepwise approaches involve initial formation of 5-bromofuran-2-carboxamide followed by thiourea incorporation. Alternatively, one-pot reactions condense 5-bromofuran-2-carbonyl chloride with allylthiourea in situ, reducing purification steps but requiring excess thiourea (1.5–2.0 equivalents).
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy : Strong absorption at 1647–1691 cm⁻¹ (C=O stretch), 1212–1231 cm⁻¹ (C=S stretch), and 3157–3400 cm⁻¹ (N-H stretch).
- ¹H NMR : Singlets at δ 6.76–7.62 (furan protons), δ 5.20–5.80 (allyl CH₂=CH-), and δ 9.10–10.20 (thiourea NH).
- ¹³C NMR : Peaks at δ 165.08 (C=O), δ 182.46 (C=S), and δ 112.26–152.61 (furan and allyl carbons).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 8.2–8.5 minutes.
Applications and Derivative Synthesis
The compound serves as a precursor for heterocyclic frameworks (e.g., thiazoles, pyrimidines) via cyclocondensation with α-haloketones or diesters. Its allyl group enables click chemistry modifications, broadening utility in drug discovery.
Chemical Reactions Analysis
Types of Reactions: 1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity and ability to interact with biological molecules.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The brominated furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Table 1: Structural and Functional Comparison of Thiourea Derivatives
*Calculated based on molecular formula.
Key Comparisons:
Substituent Effects on Reactivity and Solubility The 5-bromofuran group in the target compound enhances electrophilicity compared to the perfluorophenyl group in , which is more electron-deficient. This difference may influence binding affinities in biological targets.
Crystallographic Behavior
- Weak N–H···S hydrogen bonds observed in (forming C(4) chains) are likely present in the target compound, though the bromofuran’s steric bulk may alter packing efficiency. SHELX-based refinements (e.g., SHELXL ) are critical for resolving such subtle differences.
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling 5-bromofuran-2-carbonyl chloride with propenyl thiourea, analogous to methods for and . However, bromofuran’s reactivity may necessitate milder conditions compared to perfluorophenyl derivatives.
Biological and Industrial Relevance
- While is commercially available for chiral resolution (¥24,600/100mg ), the target compound’s bromine atom could enhance bioavailability or serve as a heavy atom in crystallography.
Research Findings and Methodological Insights
- Structural Analysis : SHELX programs (e.g., SHELXL , SHELXT ) are indispensable for resolving thiourea derivatives’ crystal structures, particularly weak hydrogen bonds and torsional angles. For example, the 8.45° dihedral angle in was determined using these tools.
- Thermodynamic Stability : Thioureas with bulky substituents (e.g., bromofuran) exhibit lower solubility in polar solvents compared to perfluorophenyl analogs, as inferred from catalog data .
Biological Activity
1-(5-Bromofuran-2-carbonyl)-3-(prop-2-en-1-yl)thiourea is a compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromine atom and a carbonyl group, alongside a thiourea moiety. Its molecular formula is , and it has a molecular weight of approximately 305.17 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that thiourea derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer activity of thiourea derivatives. For example, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The bromofuran moiety may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis.
- Interaction with DNA : The compound might intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thiourea derivatives, including those structurally similar to this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study on Anticancer Activity
In vitro studies highlighted that compounds with similar structures could induce apoptosis in human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM for related thioureas, suggesting a promising avenue for further development in anticancer therapies.
Data Table: Biological Activities Overview
Q & A
Basic: How is 1-(5-bromofuran-2-carbonyl)-3-(prop-2-en-1-yl)thiourea synthesized, and what are the critical reaction conditions to optimize yield and purity?
The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid derivatives with allyl isothiocyanate or via a two-step process using thiophosgene. Key steps include:
- Activation of the carbonyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid moiety for nucleophilic attack by the thiourea precursor .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of thiocarbonyl intermediates) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from unreacted starting materials or dimerized byproducts .
Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the bromofuran (δ ~7.5–8.0 ppm for furan protons) and thiourea (δ ~10–12 ppm for N–H) groups. The allyl group shows characteristic splitting patterns at δ 5.0–5.5 ppm .
- X-ray crystallography : Single-crystal X-ray diffraction using SHELXL refines the molecular structure, revealing bond lengths (e.g., C=O at ~1.21 Å, C=S at ~1.68 Å) and dihedral angles between the bromofuran and thiourea moieties. Weak hydrogen bonds (N–H⋯S/O) often stabilize the crystal packing .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with bromine .
Advanced: How does the crystal packing and hydrogen bonding network influence the compound’s physicochemical properties?
Crystallographic studies reveal that weak N–H⋯S hydrogen bonds form chains along specific crystallographic axes (e.g., [010]), while van der Waals interactions between bromine and aromatic systems contribute to dense packing. These features:
- Enhance thermal stability : Higher melting points correlate with stronger intermolecular interactions .
- Affect solubility : Polar solvents disrupt hydrogen bonds, leading to better solubility in DMSO compared to water .
- Guide polymorphism : Variations in crystallization solvents (e.g., ethanol vs. acetonitrile) can yield different polymorphs with distinct dissolution rates .
Advanced: What computational approaches are used to predict the interaction of this thiourea derivative with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The thiourea’s sulfur and carbonyl groups often form hydrogen bonds with active-site residues like Arg132 .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD values <2.0 Å indicating stable ligand-protein complexes .
- DFT calculations : Gaussian software optimizes the geometry and calculates electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfur atoms) prone to electrophilic attack .
Advanced: How do structural modifications (e.g., bromine substitution, allyl chain length) affect biological activity?
- Bromine’s role : The electron-withdrawing bromine on the furan ring enhances electrophilicity, improving binding to microbial DNA gyrase (IC reduced by ~40% compared to non-halogenated analogs) .
- Allyl chain flexibility : Longer chains (e.g., propyl vs. allyl) reduce activity due to steric hindrance in enzyme active sites. The allyl group balances flexibility and compactness, optimizing MIC values (e.g., 8 µg/mL against E. coli) .
- Thiourea tautomerism : Thione-thiol tautomerism (studied via IR spectroscopy) influences hydrogen-bonding capacity and, consequently, antimicrobial potency .
Advanced: How can contradictions in biological activity data between similar thiourea derivatives be resolved?
- Assay variability : Differences in MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) reduces discrepancies .
- Cellular uptake : Lipophilicity (logP ~2.5–3.0) measured via HPLC correlates with better penetration into Gram-negative bacteria, explaining activity variations .
- Resistance mechanisms : Some strains overexpress efflux pumps (e.g., AcrAB-TolC), which expel thiourea derivatives. Efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restore activity in resistant strains .
Advanced: What strategies are used to analyze the compound’s stability under physiological conditions?
- pH-dependent degradation : HPLC-MS monitors degradation products in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The allyl group is prone to oxidation in acidic conditions, forming sulfonic acid derivatives .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation (λ~270 nm), with bromine increasing photosensitivity. Amber glass vials are recommended for storage .
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~200°C) indicate suitability for high-temperature formulations .
Basic: What are the key safety and handling protocols for this compound?
- Toxicity : LD values in rodents (oral) suggest moderate toxicity (Category 3). Use PPE (gloves, goggles) to avoid dermal exposure .
- Waste disposal : Incineration with alkali scrubbers neutralizes sulfur and bromine emissions .
- Storage : Store at –20°C under nitrogen to prevent oxidation of the allyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
